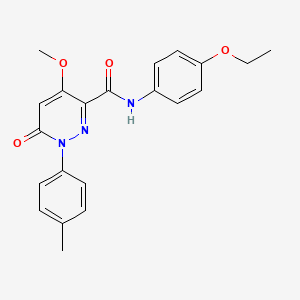

N-(4-ethoxyphenyl)-4-methoxy-1-(4-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide

Description

N-(4-ethoxyphenyl)-4-methoxy-1-(4-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide is a pyridazinone derivative characterized by a dihydropyridazine core substituted with a 4-methylphenyl group at position 1, a methoxy group at position 4, and an ethoxyphenyl carboxamide moiety at position 2.

Properties

IUPAC Name |

N-(4-ethoxyphenyl)-4-methoxy-1-(4-methylphenyl)-6-oxopyridazine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21N3O4/c1-4-28-17-11-7-15(8-12-17)22-21(26)20-18(27-3)13-19(25)24(23-20)16-9-5-14(2)6-10-16/h5-13H,4H2,1-3H3,(H,22,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHFIKEXZGHSVPX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)NC(=O)C2=NN(C(=O)C=C2OC)C3=CC=C(C=C3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

379.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-ethoxyphenyl)-4-methoxy-1-(4-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide typically involves the following steps:

Formation of the Pyridazine Core: The pyridazine core can be synthesized through the reaction of hydrazine with a suitable dicarbonyl compound under reflux conditions.

Introduction of Substituents: The ethoxy, methoxy, and methylphenyl groups are introduced through nucleophilic substitution reactions. For example, the ethoxy group can be introduced using ethyl iodide in the presence of a base like potassium carbonate.

Amidation Reaction: The final step involves the formation of the carboxamide group through an amidation reaction using an appropriate amine and carboxylic acid derivative.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and reduce reaction times.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and ethoxy groups, leading to the formation of corresponding aldehydes or carboxylic acids.

Reduction: Reduction reactions can target the carbonyl group in the pyridazine ring, converting it to an alcohol.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Reagents like sodium hydride or potassium carbonate in polar aprotic solvents are commonly employed.

Major Products:

Oxidation: Formation of aldehydes or carboxylic acids.

Reduction: Formation of alcohols.

Substitution: Introduction of various functional groups depending on the reagents used.

Scientific Research Applications

N-(4-ethoxyphenyl)-4-methoxy-1-(4-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide has several scientific research applications:

Medicinal Chemistry: It is studied for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological targets.

Material Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

Biological Studies: It is used in studies to understand its interaction with enzymes and receptors, providing insights into its mechanism of action.

Mechanism of Action

The mechanism of action of N-(4-ethoxyphenyl)-4-methoxy-1-(4-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide involves its interaction with specific molecular targets such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, leading to a decrease in the enzyme’s catalytic activity. In cancer cells, it may induce apoptosis by interacting with cellular pathways that regulate cell death.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound belongs to a broader class of pyridazinone carboxamides, where variations in substituents significantly influence physicochemical properties and biological activity. Below is a detailed comparison with key analogs:

Table 1: Structural Comparison of Pyridazinone Derivatives

Pharmacological and Physicochemical Implications

In contrast, the dimethylaminophenyl group in BF37386 introduces polarity, which may enhance solubility but reduce blood-brain barrier penetration .

Metabolic Stability :

- Fluorinated analogs (e.g., compound 19 ) exhibit enhanced metabolic stability due to the electronegativity of fluorine, which resists oxidative degradation. The absence of fluorine in the target compound may necessitate structural optimization for in vivo applications.

The ethoxy group in the target compound offers moderate electron-donating effects compared to the stronger electron-withdrawing bromine in BG14384, which could influence binding affinity to enzymatic targets .

Biological Activity

N-(4-ethoxyphenyl)-4-methoxy-1-(4-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide is a compound of interest due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The chemical formula of this compound is . The structure features a dihydropyridazine core, which is known for various pharmacological properties.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 333.38 g/mol |

| Solubility | Soluble in organic solvents |

| Melting Point | Not specified |

Research indicates that compounds similar to N-(4-ethoxyphenyl)-4-methoxy-1-(4-methylphenyl)-6-oxo-1,6-dihydropyridazine derivatives exhibit multiple mechanisms of action, including:

- Inhibition of Enzymes : Many derivatives have shown inhibitory effects on key enzymes such as cholinesterases and cyclooxygenases, which are crucial in neurodegenerative diseases and inflammation respectively .

- Antioxidant Activity : Compounds in this class have demonstrated significant antioxidant properties, which can help mitigate oxidative stress-related damage in cells .

Therapeutic Potential

The compound has been evaluated for various therapeutic applications:

- Anti-inflammatory Effects : Studies suggest that it may reduce inflammation by inhibiting COX enzymes.

- Neuroprotective Properties : Preliminary findings indicate potential benefits in neurodegenerative conditions through cholinesterase inhibition .

- Anticancer Activity : Some derivatives have shown cytotoxic effects against cancer cell lines, indicating possible use in oncology .

Case Studies and Research Findings

A number of studies have investigated the biological activity of related compounds:

- A study on derivatives similar to N-(4-ethoxyphenyl)-4-methoxy-1-(4-methylphenyl)-6-oxo-1,6-dihydropyridazine reported moderate inhibition against acetylcholinesterase (AChE) with IC50 values ranging from 10 to 20 μM .

- Another research highlighted the dual inhibitory effect on both AChE and butyrylcholinesterase (BChE), suggesting potential in treating Alzheimer's disease .

Table 2: Biological Activity Summary

| Activity | Observed Effect | IC50 Value (μM) |

|---|---|---|

| AChE Inhibition | Moderate | 10 - 20 |

| BChE Inhibition | Moderate | 15 - 30 |

| COX Inhibition | Significant | Not specified |

| Cytotoxicity | Against MCF-7 Cell Line | Not specified |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.